molecular formula C16H21NO4 B8191368 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester

Cat. No.: B8191368
M. Wt: 291.34 g/mol
InChI Key: KOKLTGOHIRFVHG-UHFFFAOYSA-N
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Description

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester is a pyrrolidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the nitrogen atom, two methyl groups at the 4th position of the pyrrolidine ring, and a methyl ester at the 2nd position. The Cbz group (OCOOCH₂C₆H₅) is widely used in organic synthesis to protect amines during multi-step reactions, while the methyl ester enhances stability and volatility for analytical purposes.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2)9-13(14(18)20-3)17(11-16)15(19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKLTGOHIRFVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester typically involves several steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Protection: The amino group of the pyrrolidine is protected using a benzyl carbamate (Cbz) group.

    Methylation: The carboxylic acid group is then esterified to form the methyl ester.

    Reaction Conditions: Common reagents used in these steps include benzyl chloroformate for the protection step and methanol for the esterification step. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the benzyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Synthesis and Preparation

The synthesis of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester typically involves several key steps:

  • Starting Materials : The process begins with the appropriate pyrrolidine derivative.
  • Protection : The amino group is protected using a benzyl carbamate group.
  • Esterification : The carboxylic acid group is converted into a methyl ester.
  • Reagents : Common reagents include benzyl chloroformate for protection and methanol for esterification.

Scientific Research Applications

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester has several key applications:

Organic Synthesis

  • Used as an intermediate in synthesizing complex organic molecules.

Medicinal Chemistry

  • Plays a crucial role in developing pharmaceuticals, especially for neurological disorders.
  • Acts as a building block for synthesizing enzyme inhibitors and receptor ligands.

Biological Studies

  • Aids in the study of biologically active compounds, contributing to enzyme inhibition research.

Industrial Applications

  • Employed in producing specialty chemicals and materials.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various biological assays:

  • Inhibition Studies : In vitro studies indicate that derivatives can inhibit specific enzyme activities, suggesting potential therapeutic applications.
  • Synthesis of Complex Molecules : The compound has been utilized as a building block for synthesizing complex organic molecules, demonstrating its versatility.

Mechanism of Action

The mechanism of action of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The benzyl carbamate group can act as a protecting group, allowing selective reactions at other functional sites. The pyrrolidine ring structure provides rigidity and stability, making it a valuable scaffold in drug design. The compound can interact with enzymes and receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as pyrrolidine rings, ester groups, or nitrogen-protecting groups.

1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine-2(S)-carboxylic acid methyl ester

  • Structural Differences : This compound () replaces the Cbz group with a cyclopent-2-enecarbonyl-4-phenylbutyryl substituent. The cyclopentene ring introduces rigidity, while the phenylbutyryl chain adds hydrophobicity.
  • Functional Impact: The bulky substituent may reduce solubility in polar solvents compared to the Cbz-protected analog.

(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester

  • Structural Differences : This analog () lacks the Cbz group and features an ethyl ester instead of a methyl ester. The free amine allows direct functionalization but requires protection in acidic or reactive environments.
  • Functional Impact : The ethyl ester may confer marginally higher lipophilicity than the methyl ester, influencing solubility and metabolic stability. The absence of a protecting group simplifies synthesis but limits compatibility with harsh reaction conditions .

1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid

  • Structural Differences : This compound () substitutes the Cbz group with a benzyl moiety and positions the carboxylic acid at the 3rd instead of the 2nd position.
  • Functional Impact: The benzyl group, like Cbz, protects the amine but requires distinct deprotection methods (e.g., hydrogenolysis vs. acid hydrolysis).

Comparative Data Table

Compound Name Protecting Group Ester Type Carboxylic Acid Position Molecular Weight (g/mol) Key Applications/Properties
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester Cbz Methyl 2 ~309.35 Amine protection, chiral synthesis
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid Benzyl None 3 ~263.35 Intermediate for bioactive molecules
(S)-4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester None Ethyl 2 171.24 Free amine for direct functionalization
1-[2-(4-Phenylbutyryl)-cyclopent-2-enecarbonyl]-pyrrolidine-2(S)-carboxylic acid methyl ester Cyclopentene carbonyl Methyl 2 ~407.45 (estimated) Bulky substituent for steric effects

Research Findings and Analytical Considerations

  • Ester Hydrolysis : Like the methyl ester in , the target compound’s ester can be hydrolyzed under basic conditions (e.g., LiOH) to yield the carboxylic acid, a critical step in prodrug activation or further derivatization .
  • GC-MS Suitability : Methyl esters of pyrrolidine derivatives are amenable to GC-MS analysis due to their volatility, as demonstrated for fatty acid methyl esters in –3 and 8–9. The Cbz group’s thermal stability ensures compatibility with such methods .

  • Protecting Group Stability: The Cbz group is cleaved via hydrogenolysis or strong acids (e.g., HBr/AcOH), contrasting with benzyl groups (removed by hydrogenation) and cyclopentene-based groups (requiring specialized conditions). This orthogonal stability enables sequential deprotection in multi-step syntheses .

Biological Activity

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester (C16H21NO4) is a synthetic compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is modified with a benzyl carbamate (Cbz) group and a methyl ester. Its structure contributes to its biological activity, making it a valuable scaffold in drug design.

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • Structure : Contains a pyrrolidine ring, benzyl carbamate, and methyl ester groups.

The biological activity of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's structure allows it to modulate the activity of enzymes and receptors through binding interactions. The benzyl carbamate group serves as a protective moiety, enabling selective reactions at other functional sites on the molecule.

Applications in Medicinal Chemistry

1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester is utilized in the development of pharmaceuticals, particularly for neurological disorders. Its role as an intermediate in synthesizing biologically active compounds has been highlighted in various studies. For instance, it can be employed in the synthesis of enzyme inhibitors and receptor ligands, which are crucial for drug development .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various biological assays:

  • Inhibition Studies : In vitro studies have shown that derivatives of this compound can inhibit specific enzyme activities, contributing to their potential as therapeutic agents.
  • Synthesis of Complex Molecules : The compound has been used as a building block in synthesizing complex organic molecules, showcasing its versatility in organic synthesis .

Comparative Analysis

To better understand the biological activity of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
1-Cbz-pyrrolidine-2-carboxylic acid methyl esterLacks dimethyl substitutionDifferent steric and electronic properties
1-Cbz-4-methyl-pyrrolidine-2-carboxylic acid methyl esterContains one methyl groupAffects reactivity and interactions
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl esterEthyl ester variantDifferent solubility and reactivity profiles

Research Applications

The compound's applications extend beyond medicinal chemistry into industrial settings where it serves as an intermediate for specialty chemicals. Its ability to undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis further enhances its utility in research.

Q & A

Q. Basic

  • LCMS : Confirms molecular weight (e.g., observed [M+H]+ at m/z 414 in related pyrrolidine esters) .
  • HPLC : Retention time (e.g., 0.63 minutes under SMD-TFA05 conditions) and chiral columns assess purity .
  • NMR : 1^1H and 13^13C NMR verify substituent positions and ester/Cbz group integrity .

Advanced
Discrepancies in reported spectral data (e.g., LCMS m/z values) may arise from ionization efficiency differences or solvent adducts. For example, acetonitrile adducts can shift m/z by +41. To resolve contradictions, high-resolution mass spectrometry (HRMS) or tandem MS/MS fragmentation should be used .

How does the methyl ester group influence stability under varying storage or reaction conditions?

Basic
The methyl ester is stable under anhydrous, neutral conditions but hydrolyzes in acidic/basic environments. For long-term storage, keep at -20°C under inert gas (N2_2/Ar) to prevent ester hydrolysis or oxidation .

Advanced
Kinetic studies show that hydrolysis rates increase by 30% in aqueous THF compared to methanol, likely due to solvolysis. Stabilizing strategies include co-solvents (e.g., DMF) or low-temperature storage (-80°C) for labile intermediates .

What are the methodological challenges in scaling up synthesis, and how can they be addressed?

Q. Advanced

  • Purification : The 4,4-dimethyl group reduces crystallinity, complicating column chromatography. Alternative methods like preparative HPLC or recrystallization with ethyl acetate/hexane mixtures are recommended .
  • Yield Optimization : Pilot-scale reactions using SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) for hydroxyl protection achieved 92% yield vs. 72% for lab-scale .

How is this compound utilized in multi-step syntheses (e.g., drug discovery)?

Advanced
It serves as a chiral building block for protease inhibitors or peptidomimetics. For example, in a patent application, analogous pyrrolidine esters were coupled with morpholinoethoxybenzylidene amines to synthesize kinase inhibitors, achieving IC50_{50} values <100 nM . The Cbz group is later removed via hydrogenolysis for further functionalization .

What are the limitations of using this compound in catalytic asymmetric reactions?

Advanced
The steric bulk of the 4,4-dimethyl group can hinder catalyst-substrate interactions. In one case, a Rh-catalyzed asymmetric hydrogenation achieved only 65% ee (enantiomeric excess) vs. >90% ee for unsubstituted analogs. Switching to Ir catalysts improved selectivity (82% ee) due to larger catalytic pockets .

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